molecular formula C24H30ClN7O3S B610194 Presatovir CAS No. 1353625-73-6

Presatovir

Cat. No. B610194
CAS RN: 1353625-73-6
M. Wt: 532.1 g/mol
InChI Key: GOFXWTVKPWJNGD-UWJYYQICSA-N
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Description

Presatovir, also known as GS-5806, is an antiviral drug developed for the treatment of respiratory syncytial virus (RSV) infections. It acts as a fusion inhibitor, preventing the virus from entering host cells. This compound has shown promising results in clinical trials, particularly in reducing viral load and alleviating symptoms of RSV infection .

Scientific Research Applications

Presatovir has several scientific research applications, including:

    Chemistry: It serves as a model compound for studying fusion inhibitors and their mechanisms of action.

    Biology: It is used to investigate the biology of RSV and the role of fusion proteins in viral entry.

    Medicine: It is being explored as a potential therapeutic agent for treating RSV infections, particularly in vulnerable populations such as infants and immunocompromised individuals.

Mechanism of Action

Presatovir exerts its effects by inhibiting the fusion of the RSV envelope with the host cell membrane. This inhibition prevents the virus from entering the host cell and replicating. The molecular target of this compound is the RSV fusion protein, which is essential for the viral entry process. By binding to this protein, this compound disrupts the conformational changes required for membrane fusion, thereby blocking viral infection .

Future Directions

Presatovir has been evaluated in hematopoietic-cell transplant (HCT) recipients with RSV lower respiratory tract infection (LRTI). While the treatment was well-tolerated, it did not significantly improve virologic or clinical outcomes versus placebo . Future studies in this population should incorporate novel methods to evaluate virus-related injury and treatment effects . Another study suggests that early treatment, before LRTI develops, is key for success in future studies .

Preparation Methods

The synthesis of Presatovir involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the formation of a pyrazolo[1,5-a]pyrimidine core, followed by the introduction of various functional groups to achieve the final structure. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure the desired chemical transformations. Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Presatovir undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

    Hydrolysis: This reaction involves the cleavage of chemical bonds by the addition of water, often catalyzed by acids or bases.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

Presatovir is unique among antiviral drugs due to its specific mechanism of action as a fusion inhibitor. Similar compounds include:

    Palivizumab: A monoclonal antibody that targets the RSV fusion protein but is used primarily for prophylaxis rather than treatment.

    Lumicitabine: An antiviral drug that targets the RSV polymerase, inhibiting viral replication.

    Ziresovir: Another fusion inhibitor with a different chemical structure but similar mechanism of action.

Compared to these compounds, this compound has shown distinct advantages in terms of its oral bioavailability and efficacy in reducing viral load and symptoms in clinical trials .

properties

IUPAC Name

N-[2-[(2S)-2-[5-[(3S)-3-aminopyrrolidin-1-yl]-6-methylpyrazolo[1,5-a]pyrimidin-2-yl]piperidine-1-carbonyl]-4-chlorophenyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30ClN7O3S/c1-15-13-32-22(27-23(15)30-10-8-17(26)14-30)12-20(28-32)21-5-3-4-9-31(21)24(33)18-11-16(25)6-7-19(18)29-36(2,34)35/h6-7,11-13,17,21,29H,3-5,8-10,14,26H2,1-2H3/t17-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOFXWTVKPWJNGD-UWJYYQICSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=CC(=N2)C3CCCCN3C(=O)C4=C(C=CC(=C4)Cl)NS(=O)(=O)C)N=C1N5CCC(C5)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN2C(=CC(=N2)[C@@H]3CCCCN3C(=O)C4=C(C=CC(=C4)Cl)NS(=O)(=O)C)N=C1N5CC[C@@H](C5)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30ClN7O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201028097
Record name Presatovir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201028097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

532.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1353625-73-6
Record name Presatovir [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1353625736
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Presatovir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12165
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Presatovir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201028097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PRESATOVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9628AJ27JA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.